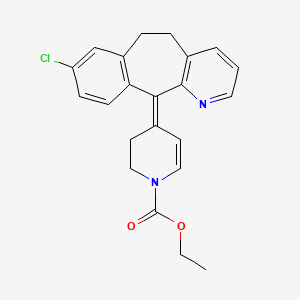

Loratadine Impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H21ClN2O2 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

ethyl (4Z)-4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,3-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3/b20-15+ |

InChI Key |

GCIJBZHHGMJGRQ-HMMYKYKNSA-N |

Isomeric SMILES |

CCOC(=O)N1CC/C(=C/2\C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)/C=C1 |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Degradation Pathways and Products of Loratadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common degradation products of loratadine, a widely used second-generation antihistamine. Understanding the degradation profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes key degradation pathways, identifies major degradation products, presents quantitative data from forced degradation studies, and details the experimental protocols used to elicit and analyze these degradants.

Introduction to Loratadine Stability

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (particularly under alkaline conditions), oxidation, and photolysis. Forced degradation studies are essential to identify potential degradants that may form during manufacturing, storage, and administration, thereby informing the development of stable formulations and robust analytical methods.

Major Degradation Pathways and Products

Loratadine's molecular structure contains several moieties prone to chemical transformation. The ester functional group is susceptible to hydrolysis, while the pyridine ring and the cycloheptadiene system can be targets of oxidation and photolytic reactions.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for loratadine, with the rate being significantly influenced by pH.

-

Alkaline Hydrolysis : Under basic conditions, loratadine undergoes hydrolysis of its ethyl ester group to form the corresponding carboxylic acid derivative.[1][3] This is one of the most commonly reported degradation products. Another product of alkaline hydrolysis is desloratadine, which results from the cleavage of the carbamate group.[1]

-

Acidic and Neutral Hydrolysis : Loratadine is relatively more stable under acidic and neutral conditions compared to alkaline conditions. However, some degradation can still be observed over extended periods.[4]

Oxidative Degradation

Loratadine is susceptible to oxidative stress. Studies have shown that treatment with oxidizing agents like hydrogen peroxide can lead to the formation of multiple degradation products. One study identified nine distinct chloride oxidation products of loratadine, though their specific structures were not fully elucidated.[5] The primary metabolite of loratadine, desloratadine, is known to degrade in the presence of certain excipients to form N-formyldesloratadine, which could also be a potential degradation product of loratadine under oxidative conditions.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of loratadine. The exact structures of the photolytic degradation products are not consistently reported in the literature, but their formation necessitates the protection of loratadine from light during storage and in pharmaceutical formulations.

Thermal Degradation

While generally more stable to heat than to alkaline hydrolysis or oxidation, loratadine can degrade under dry heat conditions.

Identified Degradation Products

Several degradation products and process-related impurities of loratadine have been identified. The most prominent are:

-

Loratadine Carboxylic Acid : Formed via hydrolysis of the ethyl ester.

-

Desloratadine (Loratadine EP Impurity D) : A major metabolite and a product of alkaline hydrolysis.[1][6]

-

N-Formyldesloratadine : A known degradation product of desloratadine.

-

Loratadine EP Impurity A : 4-(8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester N-oxide.[6]

-

Loratadine EP Impurity C : 8-Chloro-11-(1-(ethoxycarbonyl)-4-piperidinylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 5-oxide.[6]

-

Dehydro Loratadine Isomer A : An impurity that may also arise from degradation.[6]

Quantitative Analysis of Loratadine Degradation

The following table summarizes the quantitative data from forced degradation studies found in the literature. It is important to note that experimental conditions can vary significantly between studies, affecting the extent of degradation.

| Stress Condition | Reagent/Parameters | Duration | Loratadine Recovered (%) | Degradation Products Observed | Reference |

| Acid Hydrolysis | 0.1N HCl in methanol | 24 hours | 86.64% - 91.38% | One degradation peak observed | [4] |

| Alkaline Hydrolysis | 0.1N NaOH in methanol | 24 hours | 95.69% - 97.47% | No degradation peaks observed | [4] |

| Neutral Hydrolysis | Methanol | 24 hours | 97.42% - 98.48% | No degradation peaks observed | [4] |

| Photodegradation | IR light (200 watt hours/m²) | - | 90.52% - 93.41% | No degradation peaks observed | [4] |

| Photodegradation | Sunlight | 6 hours | 93.54% - 95.44% | No degradation peaks observed | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for stress testing of loratadine.

Forced Degradation (General Protocol)

Forced degradation studies are typically performed on a single batch of the drug substance to establish its intrinsic stability. The drug is subjected to various stress conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines.

Acid Hydrolysis Protocol[4]

-

Prepare a standard solution of Loratadine (100 µg/mL) in methanol.

-

Mix 1 mL of the loratadine standard solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask.

-

Make up the volume to the mark with methanol.

-

Keep the solution at room temperature for 24 hours.

-

After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N NaOH.

-

Make further dilutions with methanol to achieve a final concentration of 10 µg/mL.

-

Inject the resulting solution into the HPLC system for analysis.

Alkaline Hydrolysis Protocol[4]

-

Prepare a standard solution of Loratadine (100 µg/mL) in methanol.

-

Mix 1 mL of the loratadine standard solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask.

-

Make up the volume to the mark with methanol.

-

Keep the solution at room temperature for 24 hours.

-

After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N HCl.

-

Make further dilutions with methanol to achieve a final concentration of 10 µg/mL.

-

Inject the resulting solution into the HPLC system for analysis.

Photodegradation Protocol[4]

-

Expose the solid drug substance to IR light, delivering an illumination of 200 watt hours/square meter.

-

Separately, expose the solid drug substance to sunlight for 6 hours.

-

After exposure, prepare a 100 µg/mL solution of the stressed drug substance in methanol.

-

Dilute the solution to a final concentration of 10 µg/mL with methanol.

-

Inject the resulting solution into the HPLC system for analysis.

Analytical Method: Stability-Indicating RP-HPLC[2][3][4][5][7][8]

A robust stability-indicating method is essential to separate and quantify loratadine from its degradation products. A typical RP-HPLC method would involve:

-

Column : Inertsil ODS-3, C-8 (250×4.6 mm, 5µm) or equivalent.[4]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol, acetonitrile).[3][4]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at an appropriate wavelength (e.g., 247 nm or 250 nm).[3][4]

-

Injection Volume : 20 µL.

-

Column Temperature : Ambient or controlled (e.g., 35°C).

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of loratadine.

Caption: Alkaline Hydrolysis Pathway of Loratadine.

Caption: Oxidative Degradation Pathway of Loratadine.

Caption: Photodegradation Pathway of Loratadine.

Conclusion

The degradation of loratadine is a complex process influenced by several environmental factors, most notably pH, oxidizing agents, and light. The primary degradation products identified are the result of hydrolysis and oxidation. A thorough understanding of these degradation pathways and the development of validated, stability-indicating analytical methods are paramount for ensuring the quality and stability of loratadine-containing pharmaceutical products. Further research is warranted to fully elucidate the structures of all oxidative and photolytic degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. researchgate.net [researchgate.net]

- 6. o2hdiscovery.co [o2hdiscovery.co]

The Analytical Pursuit: A Technical Guide to the Identification and Structural Characterization of Loratadine Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and strategies employed in the identification, quantification, and structural elucidation of impurities associated with Loratadine, a widely used second-generation antihistamine. Ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) like Loratadine is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies. This document details the common impurities, analytical methodologies, and characterization techniques essential for robust quality control.

Understanding Loratadine and Its Impurity Profile

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is susceptible to the formation of various impurities during its synthesis, formulation, and storage.[3][4] These impurities can be categorized as process-related impurities (arising from the manufacturing process), degradation products (resulting from chemical decomposition), or metabolites.[3] The control and monitoring of these impurities are crucial as they can potentially impact the safety and efficacy of the final drug product.[5]

Forced degradation studies under various stress conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] For instance, Loratadine is known to undergo hydrolysis under alkaline conditions to form its corresponding acid derivative.[8]

Common Loratadine Impurities

Several related substances and degradation products of Loratadine have been identified. The European Pharmacopoeia (EP) lists several official impurities, often designated by letters.[5] The table below summarizes some of the known impurities.

| Impurity Name/Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Impurity A | 11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta(1,2-b)-pyridine | C₂₂H₂₅ClN₂O₃ | 400.90 | Process-Related[9][10] |

| Impurity B | Desloratadine | 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₁₉H₂₁ClN₂ | Metabolite / Degradant |

| Impurity C | 8-chloro-11-(1-ethoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₂₂H₂₂Cl₂N₂O₂ | 417.33 | Process-Related[10] |

| Impurity D | 8-chloro-11-(1-ethoxycarbonylpiperidin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₂₂H₂₅ClN₂O₂ | 398.90 | Process-Related |

| Impurity E | 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | C₂₂H₂₃ClN₂O₂ | 382.88 | Process-Related[10] |

| Impurity H | Ethyl-4-oxopiperidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | Process-Related[5] |

| Hydroxymethyl Loratadine | 2- and 4-hydroxymethyl derivatives | C₂₂H₂₅ClN₂O₃ | 416.90 | Degradant (in syrup)[11] |

| Acid Degradate | 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid | C₂₀H₁₉ClN₂O₂ | 366.83 | Degradant[8] |

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying Loratadine and its related impurities.[5] Both isocratic and gradient methods have been developed to achieve optimal separation.[12] Modern Ultra-Performance Liquid Chromatography (UPLC) systems offer significantly faster analysis times without compromising data quality.

Quantitative Data Summary

The following table summarizes the performance of a validated stability-indicating RP-HPLC method for quantifying Loratadine impurities.[12]

| Impurity | Limit of Detection (LOD) (μg/mL) | Limit of Quantitation (LOQ) (μg/mL) | Linearity Range (μg/mL) | Mean Recovery (%) |

| Impurity B | - | 0.044 | LOQ to 1.2 | 85-115[12] |

| Impurity C | - | 0.088 | LOQ to 1.2 | 85-115[12] |

| Impurity D | - | 0.084 | LOQ to 1.2 | 85-115[12] |

| Impurity E | - | 0.072 | LOQ to 1.2 | 85-115[12] |

Experimental Protocols

A. Stability-Indicating RP-HPLC Method [12]

This method is designed for the determination of Loratadine and its impurities/degradation products in bulk drug substances.

-

Instrumentation: Waters LC system with a diode array detector.

-

Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm particle size.

-

Mobile Phase A: A mixture of buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v), with pH adjusted to 6.9 using ortho-phosphoric acid.[12]

-

Mobile Phase B: A mixture of buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v), with pH adjusted to 3.6 using ortho-phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[12]

-

Gradient Program: An improved gradient program is utilized to achieve separation.

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

B. Stress Degradation Studies Protocol [7]

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.

-

Acid Hydrolysis: 1 mL of Loratadine standard solution (100 µg/mL) is mixed with 1 mL of 0.1N HCl. The solution is kept for 24 hours, then neutralized with 0.1N NaOH and diluted with methanol to the final concentration.[7]

-

Alkaline Hydrolysis: 1 mL of Loratadine standard solution (100 µg/mL) is mixed with 1 mL of 0.1N NaOH. The solution is kept for 24 hours, then neutralized with 0.1N HCl and diluted.[7]

-

Oxidative Degradation: Loratadine solution is treated with a solution of hydrogen peroxide (e.g., 3%) and analyzed at appropriate time points.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified period.[7]

-

Photolytic Degradation: The solid drug substance is exposed to UV and/or visible light in a photostability chamber as per ICH Q1B guidelines.[7]

C. Structural Characterization Techniques

Once impurities are isolated, typically via preparative HPLC, a combination of spectroscopic techniques is used for structural elucidation.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in the identification of the molecular formula.[9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[9][13]

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule.[8][9][13]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for a typical impurity identification workflow and a simplified degradation pathway for Loratadine.

Experimental Workflow for Impurity Identification

Caption: General workflow for the identification and characterization of pharmaceutical impurities.

Simplified Loratadine Degradation Pathway

Caption: Simplified degradation pathways of Loratadine under different conditions.

Conclusion

The thorough identification and structural characterization of impurities are non-negotiable aspects of ensuring the quality, safety, and efficacy of Loratadine. A combination of advanced chromatographic separation techniques and powerful spectroscopic methods is indispensable for this purpose. The development and validation of robust, stability-indicating analytical methods are critical for routine quality control and stability testing.[14] This guide provides the foundational knowledge and protocols necessary for professionals engaged in the pharmaceutical analysis and development of Loratadine.

References

- 1. helixchrom.com [helixchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. iajpr.com [iajpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for loratadine, a widely used second-generation antihistamine, and its key related compounds, including its active metabolite, desloratadine. This document details the core chemical transformations, provides specific experimental protocols for key reactions, presents quantitative data in a clear, tabular format, and includes detailed visualizations of the synthetic routes to aid in understanding and replication.

Introduction

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a potent and non-sedating H1 histamine receptor antagonist. Its complex tricyclic structure has necessitated the development of several distinct synthetic strategies. This guide will focus on the most prevalent and historically significant manufacturing routes, offering a detailed examination of the chemical principles and practical execution of these syntheses.

Principal Synthetic Pathways

Two major synthetic routes have been established for the industrial production of loratadine. The first route proceeds through a key tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. The second prominent route utilizes a McMurry coupling reaction to form the crucial exocyclic double bond.

Synthesis via the Tricyclic Ketone Intermediate

This classical and widely practiced route involves the initial construction of the tricyclic core, followed by the attachment of the piperidine ring. A common starting material for this pathway is 2-cyano-3-methylpyridine.

Step 1: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide

-

Reaction: Ritter Reaction and Alkylation.

-

Procedure: To a solution of 2-cyano-3-methylpyridine in a suitable solvent, add a strong acid catalyst (e.g., sulfuric acid) followed by tert-butanol. The reaction mixture is stirred at a controlled temperature. Subsequently, the intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base to yield the title compound.

Step 2: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile [3]

-

Reaction: Dehydration.

-

Procedure: A solution of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (175 g, 0.554 mole) in phosphorous oxychloride (525 mL) is heated at reflux for 3 hours.[3] Excess phosphorous oxychloride is removed by distillation under reduced pressure. The residue is then quenched in a mixture of water and isopropanol. The pH is adjusted to 5-7 with a 50% aqueous sodium hydroxide solution while maintaining the temperature below 30°C. The crude product is filtered, washed with water, and purified by slurrying in hot isopropanol, followed by cooling to 0-5°C. The purified product is filtered, washed with hexane, and dried.[3]

Step 3: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one [4]

-

Reaction: Hydrolysis and Friedel-Crafts Acylation.

-

Procedure: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is first hydrolyzed to the corresponding carboxylic acid using methanesulfonic acid. The resulting acid is then treated with thionyl chloride to form the acid chloride. Finally, an intramolecular Friedel-Crafts acylation is carried out to yield the tricyclic ketone. The overall yield for these steps is reported to be about 36%.[4]

Step 4: Synthesis of the Desloratadine Intermediate (N-Methyl Loratadine)

-

Reaction: Grignard Reaction and Dehydration.

-

Procedure: The tricyclic ketone is reacted with N-methyl-4-piperidylmagnesium chloride in an appropriate solvent like THF. The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond of the N-methylated precursor to loratadine.

Step 5: Synthesis of Loratadine [3]

-

Reaction: Reaction with Ethyl Chloroformate.

-

Procedure: To a mixture of the N-methyl desloratadine intermediate (1.0 kg) and diisopropylethylamine in toluene under a nitrogen atmosphere, ethyl chloroformate is added slowly at 60 to 65°C. The mixture is stirred for 1-2 hours at 70-75°C. After cooling, water is added, and the pH is adjusted to 5.0-5.5 with hydrochloric acid. The organic phase is separated, washed with water, and the solvent is removed. The residue is purified by crystallization from acetonitrile.[3]

Synthesis via McMurry Coupling

This alternative route offers a more convergent approach by coupling the pre-formed tricyclic ketone with a piperidone derivative in a single key step.

McMurry Coupling Reaction

-

Procedure: Low-valent titanium species are generated in situ, typically from TiCl4 and a reducing agent like zinc dust or LiAlH4, in an inert solvent such as THF. A mixture of 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]pyridin-11-one and N-carbethoxy-4-piperidone in an organic solvent is then added to the slurry of the low-valent titanium reagent. The reaction mixture is heated to reflux to effect the coupling reaction, forming loratadine directly. The product is then isolated and purified. A reported yield for a similar McMurry reaction to produce the N-methyl intermediate is 83.9%.[5]

Synthesis of Related Compounds

Desloratadine

Desloratadine, the major active metabolite of loratadine, is also a potent antihistamine. It is synthesized by the hydrolysis of the carbamate group of loratadine.

Hydrolysis of Loratadine to Desloratadine [5]

-

Procedure: 40g of loratadine, 40g of sodium hydroxide, 500ml of absolute ethanol, and 125ml of purified water are added to a reaction flask. The reaction is carried out under a nitrogen atmosphere. The reaction solution is concentrated until a large amount of solid precipitates. The solid is filtered, washed, and dried to obtain desloratadine.[5]

Loratadine Analogs

The synthesis of loratadine analogs often involves modifications of the described synthetic routes. For instance, chiral analogs can be prepared by using chiral starting materials or by introducing chiral auxiliaries. Other analogs can be synthesized by modifying the piperidine ring or the tricyclic core.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Yields and Purity for the Synthesis of Loratadine via the Tricyclic Ketone Intermediate

| Step | Product | Yield (%) | Purity (%) | Reference |

| Dehydration of the carboxamide intermediate | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 89.4 | 95.7 (HPLC) | [3] |

| Hydrolysis and Friedel-Crafts Acylation | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | ~36 (overall) | - | [4] |

| Reaction with Ethyl Chloroformate | Loratadine | 90 | >99 (HPLC) | [3] |

Table 2: Yield for the Synthesis of Desloratadine

| Reaction | Product | Yield (%) | Purity (%) | Reference |

| Hydrolysis of Loratadine | Desloratadine | 98.5 | - | [5] |

Conclusion

The synthesis of loratadine and its related compounds can be achieved through multiple, well-established pathways. The choice of a particular route depends on factors such as the availability of starting materials, desired scale of production, and economic considerations. The classical route via the tricyclic ketone intermediate is a robust and widely used method, while the McMurry coupling offers a more convergent and potentially more efficient alternative. The synthesis of desloratadine is a straightforward hydrolysis from the parent compound. This guide provides the fundamental chemical knowledge and detailed procedural outlines necessary for researchers and professionals in the field of drug development to understand and implement these important synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one | Semantic Scholar [semanticscholar.org]

- 5. Desloratadine synthesis - chemicalbook [chemicalbook.com]

Understanding the Loratadine Impurity Profile in Bulk Drug Substances: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profile of loratadine in bulk drug substances. Loratadine, a widely used second-generation antihistamine, is synthesized through a multi-step process that can lead to the formation of various process-related and degradation impurities.[1][2] Meticulous control and monitoring of these impurities are critical to ensure the safety, efficacy, and stability of the final drug product, in compliance with stringent regulatory standards.[1]

Core Concepts in Loratadine Impurity Profiling

The impurity profile of a bulk drug substance encompasses a range of compounds, including intermediates from the manufacturing process, by-products of side reactions, and degradation products that may form during storage.[1][2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific limits for known and unknown impurities in loratadine.[3] Adherence to these limits is mandatory for pharmaceutical manufacturers.

Classification of Loratadine Impurities

Loratadine impurities can be broadly categorized into three main types:

-

Process-Related Impurities: These are substances that are formed during the synthesis of loratadine. They can be unreacted starting materials, intermediates, or by-products of unintended reactions.

-

Degradation Products: These impurities result from the chemical breakdown of loratadine over time due to factors like exposure to light, heat, moisture, or interaction with excipients.[2] Common degradation pathways include hydrolysis and oxidation.[4][5][6]

-

Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final bulk drug.[2] Their levels are strictly controlled according to regulatory guidelines.

Quantitative Analysis of Loratadine Impurities

The following tables summarize the key pharmacopoeial impurities of loratadine, along with their chemical identifiers. It is important to note that specific limits for each impurity are detailed in the respective pharmacopeial monographs and should be consulted for definitive guidance.[3]

Table 1: Specified Impurities of Loratadine in Major Pharmacopoeias

| Impurity Name | Pharmacopoeial Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 11-Hydroxy Dihydro Loratadine | Impurity A | 133284-74-9 | C₂₂H₂₅ClN₂O₃ | 400.90[7] |

| 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | Impurity B | 31251-41-9 | C₁₄H₁₀ClNO | 243.69[7] |

| 4-Chloro Loratadine | Impurity C | 165739-83-3 | C₂₂H₂₂Cl₂N₂O₂ | 417.33[7][8][9] |

| Desloratadine | Impurity D | 100643-71-8 | C₁₉H₁₉ClN₂ | 310.82[7] |

| Loratadine Isomer | Impurity E | 170727-59-0 | C₂₂H₂₃ClN₂O₂ | 382.88[7] |

| 11-Fluoro Dihydroloratadine | Impurity F | 125743-80-8 | C₂₂H₂₄ClFN₂O₂ | 402.89[7][10][11][12][13] |

| Loratadine Related Compound G | Impurity G | 38092-89-6 | C₂₂H₂₂Cl₂N₂O₂ | 417.33 |

| Ethyl 4-oxopiperidine-1-carboxylate | Impurity H | 29976-53-2 | C₈H₁₃NO₃ | 171.19 |

Table 2: Unspecified Loratadine-Related Compounds Identified in Research

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta(1,2-b)-pyridine | - | C₂₄H₂₆N₂O₂ | 374.48 | [14][15] |

| 8-bromo-11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta (1,2-b)-pyridine | - | C₂₄H₂₅BrN₂O₂ | 469.38 | [14][15] |

| 8-chloro-11-(N-carboethoxy-4-piperidylidene)-5H-benzo(5,6) cyclopenta (1,2-b)-pyridine | - | C₂₄H₂₃ClN₂O₂ | 422.91 | [14][15] |

| Dehydro Loratadine Isomer Impurity A | 2470226-18-5 | C₂₂H₂₁ClN₂O₂ | 396.87 | [2] |

| Deschlorodesloratadine (HCl Salt) | 2172059-46-8 | C₁₉H₂₁ClN₂ | 312.84 | [2] |

| N-Nitroso Desloratadine | 1246819-22-6 | C₁₉H₁₈ClN₃O | 339.82 | [10] |

Experimental Protocols for Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of loratadine impurities.[14][16][17][18] The following provides a general methodology based on published literature.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is widely used for the separation and quantification of loratadine and its related substances.

-

Chromatographic System:

-

Column: A common choice is an octadecylsilyl silica gel for chromatography (C18), such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[17] Another option is a SymmetryShield RP8 column.[18]

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and an organic modifier like acetonitrile and/or methanol.[17] The pH of the aqueous phase is often adjusted to around 3.6 with phosphoric acid.[17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[17]

-

Detection: UV detection at 220 nm or 244 nm is commonly used.[17][18]

-

Injection Volume: Typically around 10-20 µL.

-

-

Preparation of Solutions:

-

Standard Solution: A known concentration of Loratadine Reference Standard (RS) and impurity reference standards are prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Test Solution: The bulk drug substance is dissolved in the diluent to a specified concentration.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention times and response factors of loratadine and its impurities.

-

Inject the test solution.

-

Identify and quantify the impurities in the test solution by comparing their retention times and peak areas to those of the standards.

-

B. Data Analysis and Calculation

The percentage of each impurity is calculated using the following formula, taking into account the relative response factor (RRF) if it is known:

Percentage of Impurity = (Area of Impurity Peak / Area of Loratadine Peak in Standard) × (Concentration of Standard / Concentration of Test Solution) × (1 / RRF) × 100

Visualizing Methodologies and Relationships

Logical Flow of this compound Analysis

The following diagram illustrates the general workflow for identifying and controlling impurities in loratadine bulk drug substance.

Caption: A flowchart illustrating the key stages of this compound analysis.

Classification of Loratadine Impurities

This diagram shows the hierarchical classification of impurities found in loratadine.

Caption: A diagram showing the different categories of loratadine impurities.

Conclusion

A thorough understanding and control of the impurity profile of loratadine are paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a detailed overview of the common impurities, their classification, and the analytical methodologies employed for their detection and quantification. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure that their loratadine bulk drug substance meets the highest standards of purity.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - ProQuest [proquest.com]

- 6. Stability indicating methods for the determination of loratadine in the presence of its degradation product [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmaceresearch.com [pharmaceresearch.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. glppharmastandards.com [glppharmastandards.com]

- 12. Loratadine EP IMpurity F | 125743-80-8 [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of forced degradation studies for the antihistaminic drug loratadine. It is designed to assist researchers and scientists in the pharmaceutical industry in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods in accordance with regulatory guidelines. This document summarizes key quantitative data, details experimental protocols, and visualizes complex chemical pathways and workflows.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation behavior. The primary objectives of forced degradation studies are to:

-

Identify potential degradation products that may form under various environmental conditions.

-

Elucidate the degradation pathways of the drug substance.

-

Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

-

Understand the intrinsic stability of the drug molecule, which aids in formulation and packaging development.

For loratadine, a second-generation H1 histamine antagonist, a thorough understanding of its degradation profile is essential to ensure its safety, efficacy, and quality throughout its shelf life.

Analytical Methodology for Loratadine and its Impurities

A robust analytical method is fundamental to a successful forced degradation study. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of loratadine and its impurities.

Recommended HPLC Method

Several HPLC methods have been developed for the determination of loratadine and its related substances. A typical stability-indicating RP-HPLC method is summarized below:

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18 column.[1]

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile and methanol.[1] The pH of the buffer is a critical parameter for achieving adequate separation.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 220 nm.[1]

This method has been shown to be linear, accurate, and precise for the quantification of loratadine and its known impurities.[1]

Experimental Protocols for Forced Degradation Studies

The following protocols are based on ICH guidelines and published studies on loratadine. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

Acid Hydrolysis

-

Protocol: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N hydrochloric acid. Keep the solution at room temperature for 24 hours.[2] For neutralization, add an appropriate amount of 0.1 N sodium hydroxide. Dilute the final solution to a suitable concentration for HPLC analysis.

Alkaline Hydrolysis

-

Protocol: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for 24 hours.[2] Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid and dilute for HPLC analysis. Loratadine, being an ester, is susceptible to alkaline hydrolysis, leading to the formation of a corresponding carboxylic acid derivative.[3]

Oxidative Degradation

-

Protocol: Dissolve loratadine in a suitable solvent. Add a solution of 3% hydrogen peroxide. Store the solution at room temperature for a specified period, monitoring the degradation. The reaction can be stopped by dilution with the mobile phase. Studies have indicated the formation of multiple chloride oxidation products of loratadine under oxidative stress.

Thermal Degradation

-

Protocol: Expose solid loratadine powder to dry heat at a temperature significantly above accelerated stability conditions (e.g., 70-80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for HPLC analysis.

Photolytic Degradation

-

Protocol: Expose a solution of loratadine (e.g., in methanol) or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light. Prepare the samples for HPLC analysis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the degradation of loratadine under various stress conditions. It is important to note that the extent of degradation can vary depending on the precise experimental conditions (e.g., temperature, duration, concentration).

| Stress Condition | Reagent/Condition | Duration | % Degradation of Loratadine | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 13.36% and 8.62% (recovered) | One degradation peak observed | [2] |

| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 4.31% and 2.53% (recovered) | Carboxylic acid derivative | [2][3] |

| Oxidative Degradation | 3% H₂O₂ | Not specified | Not specified | Nine chloride oxidation products mentioned | |

| Photolytic Degradation | IR and Sunlight | Not specified | 9.48% and 6.59% (IR); 6.46% and 4.56% (Sunlight) (recovered) | No degradation peaks reported in this study | [2] |

| Thermal Degradation | Dry Heat | Not specified | Degradation observed, but not quantified | One degradation peak observed |

Visualizations: Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Degradation Pathways of Loratadine

The following diagrams illustrate the known and proposed degradation pathways for loratadine.

Alkaline Hydrolysis Pathway

Under basic conditions, the ester functional group of loratadine is hydrolyzed to form the corresponding carboxylic acid.

Proposed Oxidative Degradation Pathway

While the exact structures of all oxidative degradation products are not definitively published, oxidation is likely to occur at several susceptible sites in the loratadine molecule, such as the pyridine ring (N-oxidation) and the ethyl group of the ester. The formation of nine chloride oxidation products suggests a complex degradation profile.

Conclusion

The forced degradation studies of loratadine reveal its susceptibility to degradation under various stress conditions, particularly acid and base hydrolysis, and oxidation. The primary degradation product under alkaline conditions is the corresponding carboxylic acid, formed through ester hydrolysis. Oxidative conditions can lead to a more complex mixture of degradation products. A validated, stability-indicating HPLC method is essential for the accurate monitoring of loratadine and its impurities. The information presented in this guide serves as a valuable resource for researchers involved in the development, manufacturing, and quality control of loratadine-containing pharmaceutical products. Further research, particularly utilizing advanced analytical techniques like LC-MS/MS and NMR, is warranted to fully characterize all degradation products and solidify the proposed degradation pathways.

References

Unveiling the Chemical Landscape of Loratadine Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known impurities of Loratadine, designated as A, B, C, D, E, and F. The following sections detail their chemical structures, and available data on their quantification and formation, offering a critical resource for researchers, scientists, and professionals involved in the development and quality control of this widely used antihistamine.

Chemical Structures and Identification

The chemical structures of Loratadine and its six specified impurities are fundamental to understanding their physicochemical properties and potential pharmacological or toxicological effects. The identities of these impurities, including their chemical names, CAS numbers, molecular formulas, and molecular weights, are summarized below.

Table 1: Identification of Loratadine and its Impurities A, B, C, D, E, and F

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | 79794-75-5 | C₂₂H₂₃ClN₂O₂ | 382.88 |

| Impurity A | 11-Hydroxy Dihydro Loratadine; Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | 133284-74-9 | C₂₂H₂₅ClN₂O₃ | 400.90[2][3][4] |

| Impurity B | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | C₁₄H₁₀ClNO | 243.69[2] |

| Impurity C | 4-Chloro Loratadine; 4,8-Dichloro-6,11-dihydro-11-[N-ethoxy carbonyl-4-piperidylidene]-5H-benzo[1][2] cyclohepta[1,2-b]pyridine | 165739-83-3 | C₂₂H₂₂Cl₂N₂O₂ | 417.33[2][5][6][7] |

| Impurity D | Desloratadine; 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 100643-71-8 | C₁₉H₁₉ClN₂ | 310.82[2][8] |

| Impurity E | Loratadine Isomer; Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate | 170727-59-0 | C₂₂H₂₃ClN₂O₂ | 382.88[2][9][10] |

| Impurity F | 11-Fluoro Dihydroloratadine; Ethyl 4-[(11RS)-8-chloro-11-fluoro-6, 11-dihydro-5H-benzo[1][2] cyclohepta [1, 2-b]pyridin-11-yl]piperidine-1-carboxylate | 125743-80-8 | C₂₂H₂₄ClFN₂O₂ | 402.89[2][11][12][13] |

Formation and Relationship of Loratadine Impurities

The presence of impurities in a drug substance can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Understanding the formation pathways of these impurities is crucial for process optimization and for ensuring the stability and safety of the final drug product.

Impurity D (Desloratadine) is the major active metabolite of Loratadine and is formed by the hydrolysis of the carbamate group.[14] This conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, in vivo.[15] It can also be formed under basic conditions during manufacturing or storage.[14]

Impurity B is a key starting material or intermediate in some synthetic routes of Loratadine. Its presence in the final drug substance is typically due to incomplete reaction or carryover.

The formation of Impurities A, C, E, and F is generally associated with the manufacturing process, arising from side reactions, or as degradation products under various stress conditions. For instance, forced degradation studies have shown that Loratadine can degrade under acidic, basic, oxidative, and photolytic conditions, potentially leading to the formation of various impurities. However, specific pathways for the formation of each of these impurities are not extensively detailed in the public literature.

Quantitative Analysis of Loratadine Impurities

The quantification of impurities in Loratadine is essential for ensuring the safety and efficacy of the drug product. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose. Several validated HPLC methods have been reported for the determination of Loratadine and its impurities.

Table 2: Summary of Quantitative Data for Loratadine Impurities from a Validated RP-LC Method [16]

| Impurity | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) | Linearity Range (μg/mL) |

| Impurity B | 0.016 | 0.044 | LOQ to 1.2 |

| Impurity C | 0.028 | 0.088 | LOQ to 1.2 |

| Impurity D | 0.024 | 0.084 | LOQ to 1.2 |

| Impurity E | 0.020 | 0.072 | LOQ to 1.2 |

Note: Data for Impurities A and F were not provided in this specific study.

Experimental Protocols

Detailed experimental protocols for the synthesis of each impurity are not consistently available in the public domain. However, general synthetic strategies and analytical methodologies are described in the scientific literature.

General Synthetic Approach for Loratadine and its Impurities

The synthesis of Loratadine and its structurally related impurities often involves multi-step chemical reactions. A common precursor for several of these compounds is 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (Impurity B).

The synthesis of Desloratadine (Impurity D) can be achieved by the hydrolysis of the carbamate group of Loratadine, typically under basic conditions.[14] For example, reacting Loratadine with a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent at elevated temperatures can yield Desloratadine.[14]

Analytical Method for Impurity Quantification

A representative experimental protocol for the quantification of Loratadine impurities using Reverse Phase High-Performance Liquid Chromatography (RP-LC) is summarized below.

Chromatographic Conditions: [16]

-

Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm

-

Mobile Phase: A gradient mixture of a phosphate buffer, acetonitrile, and methanol.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Sample Preparation:

Standard solutions of the impurities and a test solution of the Loratadine bulk drug are prepared in a suitable diluent, typically the mobile phase.

Validation Parameters:

The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The recovery of impurities is typically found to be in the range of 85–115%.[16]

This technical guide provides a foundational understanding of the chemical structures and analytical considerations for the known impurities of Loratadine. For further in-depth research and process development, it is recommended to consult the primary scientific literature and pharmacopeial monographs.

References

- 1. CN112898268A - Preparation method of desloratadine impurity - Google Patents [patents.google.com]

- 2. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 7. drpress.org [drpress.org]

- 8. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 9. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]

- 11. allmpus.com [allmpus.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. CN106957349A - A kind of Desthis compound compound and its production and use - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Toxicological Deep Dive into Loratadine Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive toxicological evaluation of known impurities of loratadine, a widely used second-generation antihistamine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development, necessitating rigorous toxicological assessment to ensure patient safety. This document summarizes available quantitative toxicological data, outlines detailed experimental protocols for key safety assessments, and visualizes relevant biological pathways to offer a thorough understanding of the potential risks associated with these compounds.

Understanding the Landscape of Loratadine Impurities

Loratadine, through its synthesis, degradation, or storage, can be associated with a number of impurities. These can include starting materials, by-products, intermediates, and degradation products. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of such impurities in new drug substances. The toxicological evaluation of these impurities is a cornerstone of this process.

Quantitative Toxicological Data Summary

Table 1: Identified Loratadine Impurities and Physicochemical Properties

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Loratadine Impurity A (11-Hydroxy Dihydroloratadine) | 133284-74-9 | C22H25ClN2O3 | 400.90 |

| This compound B (8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one) | 31251-41-9 | C14H10ClNO | 243.69 |

| This compound C (4-Chloro Loratadine) | 165739-83-3 | C22H22Cl2N2O2 | 417.33 |

| This compound D (Desloratadine) | 100643-71-8 | C19H19ClN2 | 310.82 |

| This compound E (Loratadine Isomer) | 170727-59-0 | C22H23ClN2O2 | 382.88 |

| This compound F (11-Fluoro Dihydroloratadine) | 125743-80-8 | C22H24ClFN2O2 | 402.89 |

| This compound G (N-Methyl Desloratadine) | 38092-89-6 | C20H21ClN2 | 324.85 |

| This compound H (ethyl-4-oxopiperidine-1-carboxylate) | 29976-53-2 | C8H13NO3 | 171.19 |

Table 2: Summary of Available Toxicological Data for Loratadine Impurities

| Impurity Name | Toxicological Endpoint | Species | Route of Administration | Result | GHS Hazard Statements |

| This compound B | Acute Toxicity | - | - | - | Harmful if swallowed. Toxic to aquatic life with long lasting effects. |

| This compound D (Desloratadine) | Acute Oral Toxicity (LD50) | Mouse | Oral | 353 mg/kg[3] | - |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 549 mg/kg[3] | - | |

| Acute Oral Toxicity (LD50) | Monkey | Oral | > 250 mg/kg[3][4] | - | |

| This compound F | Acute Toxicity | - | - | - | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. |

| This compound G | Acute Toxicity | - | - | - | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Harmful if inhaled. Suspected of damaging fertility or the unborn child. |

Key Experimental Protocols in Toxicological Evaluation

The toxicological assessment of pharmaceutical impurities relies on a battery of standardized in vitro and in vivo tests. The following are detailed methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to allow for its classification based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Methodology:

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method uses a set of defined doses and the results are interpreted in terms of the number of animals affected at each dose level.

-

Animal Model: Typically, rats of a single sex (usually females, as they are generally slightly more sensitive) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed with the test substance.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of animals that die or show signs of severe toxicity within a defined period determines the next step, which could involve dosing another group of three animals at a lower or higher fixed dose level.

-

-

Data Analysis: The classification is determined by the dose at which a certain number of animals show toxic effects. The method allows for the estimation of an LD50 range.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

-

Test Principle: The test substance is applied to the skin of an animal, and the degree of irritation or corrosion is evaluated at specific intervals.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.[5][6][7][8][9]

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

Objective: To detect gene mutations induced by a chemical substance.

Methodology:

-

Test Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[2][10][11][12]

-

Procedure:

-

The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[2][10]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage in mammalian cells by identifying micronuclei.

Methodology:

-

Test Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates that a substance may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).

-

Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.

-

Procedure:

-

Cells are exposed to the test substance with and without a metabolic activation system.

-

The cells are then treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

The cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

-

-

Data Analysis: A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Visualizing the Mechanisms of Action and Metabolism

To provide a clearer understanding of the potential biological interactions of loratadine and its impurities, the following diagrams illustrate the primary signaling pathway of loratadine and its metabolic fate.

Caption: Histamine H1 Receptor Signaling Pathway and Loratadine's Mechanism of Action.

Caption: Primary Metabolic Pathway of Loratadine.

Conclusion and Future Directions

This guide provides a foundational overview of the toxicological evaluation of loratadine impurities. While standardized protocols for assessing toxicity are well-established, a significant gap exists in the publicly available quantitative toxicological data for many of the specific impurities of loratadine. For a comprehensive risk assessment, further studies are warranted to generate robust toxicological profiles for each of these compounds. This would include determining acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. The application of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could also serve as a valuable tool for predicting the toxicity of these impurities and prioritizing them for further in vitro and in vivo testing. As the pharmaceutical industry continues to advance, a thorough understanding of the toxicological profiles of all potential impurities will remain a critical component of ensuring the safety and efficacy of drug products.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. organon.com [organon.com]

- 4. organon.com [organon.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. nib.si [nib.si]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Unmasking the Unseen: A Technical Guide to the Discovery and Characterization of Unknown Impurities in Loratadine Batches

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the identification and quantification of unknown impurities in commercial batches of loratadine. Ensuring the purity of active pharmaceutical ingredients (APIs) like loratadine, a widely used second-generation antihistamine, is paramount to drug safety and efficacy. This document details the experimental protocols, data analysis, and visualization of the logical and biological pathways involved in this critical aspect of pharmaceutical quality control.

Introduction to Loratadine and the Imperative of Impurity Profiling

Loratadine is a potent and long-acting tricyclic antihistamine that selectively antagonizes peripheral histamine H1-receptors.[1] Its non-sedating nature has made it a cornerstone in the treatment of allergic rhinitis and urticaria.[2] The manufacturing process of loratadine, however, can give rise to various impurities, including synthetic intermediates, by-products, and degradation products.[] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[4] Impurity profiling is therefore a critical component of quality control, ensuring that any substance present in the final drug product, other than the API itself, is identified and maintained at a safe level.

Quantitative Analysis of Loratadine Impurities

The quantification of impurities in loratadine batches is crucial for ensuring they remain below the established safety thresholds. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[5] The following tables summarize quantitative data from validated HPLC methods for known loratadine impurities. It is important to note that impurity levels in commercial batches are typically found to be below 0.1%.[6][7]

Table 1: Linearity and Detection Limits of a Validated RP-LC Method for Loratadine Impurities [8]

| Impurity | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Impurity-B | LOQ - 1.2 | 0.016 | 0.044 |

| Impurity-C | LOQ - 1.2 | 0.028 | 0.088 |

| Impurity-D | LOQ - 1.2 | 0.024 | 0.084 |

| Impurity-E | LOQ - 1.2 | 0.020 | 0.072 |

Table 2: Recovery Data for a Validated RP-LC Method for Loratadine Impurities [8]

| Impurity | Concentration Level (µg/mL) | Mean Recovery (%) |

| Impurity-B | 0.30 | 98.5 |

| 0.45 | 99.2 | |

| 0.60 | 101.3 | |

| 0.90 | 102.1 | |

| Impurity-C | 0.30 | 97.8 |

| 0.45 | 98.9 | |

| 0.60 | 100.5 | |

| 0.90 | 101.7 | |

| Impurity-D | 0.30 | 98.2 |

| 0.45 | 99.5 | |

| 0.60 | 101.1 | |

| 0.90 | 102.5 | |

| Impurity-E | 0.30 | 97.5 |

| 0.45 | 98.7 | |

| 0.60 | 100.8 | |

| 0.90 | 101.9 |

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of accurate impurity profiling. This section outlines the methodologies for the key experiments involved in the discovery and characterization of unknown loratadine impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Quantification

This protocol describes a gradient RP-LC method for the separation and quantification of loratadine and its impurities.[8]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: A mixture of 0.05 M monobasic potassium phosphate buffer, acetonitrile, methanol, and triethylamine (38:45:17:0.5 v/v), with the pH adjusted to 6.9 using orthophosphoric acid.

-

Mobile Phase B: A mixture of 0.05 M monobasic potassium phosphate buffer, acetonitrile, methanol, and triethylamine (38:45:17:0.5 v/v), with the pH adjusted to 3.6 using orthophosphoric acid.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 0 100 25 0 100 30 100 0 | 35 | 100 | 0 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the loratadine sample in the diluent (a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 400 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information.

-

LC System: An ultra-high-performance liquid chromatograph (UHPLC) system.

-

MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight).

-

Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: A suitable gradient to ensure separation of impurities from the main peak.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to detect all ions and data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive technique for the structural characterization of isolated impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Isolate the impurity of interest using preparative HPLC and dissolve a sufficient amount (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR to identify the types and connectivity of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the overall molecular structure.

-

-

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[9]

-

Acid Hydrolysis: Treat the loratadine sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (50-60°C) for a specified period (e.g., up to 7 days).[10]

-

Base Hydrolysis: Treat the loratadine sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (50-60°C) for a specified period.[10]

-

Oxidative Degradation: Treat the loratadine sample with a 0.1% to 3% solution of hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.[10]

-

Thermal Degradation: Expose the solid loratadine sample to dry heat at temperatures ranging from 40°C to 80°C.[10]

-

Photolytic Degradation: Expose the loratadine sample to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

Visualizations: Pathways and Workflows

Visualizing complex processes and relationships is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of loratadine's mechanism of action and the impurity discovery workflow.

Caption: Loratadine's primary mechanism of action.

Caption: Loratadine's anti-inflammatory pathways.

Caption: Impurity discovery and characterization workflow.

Conclusion

The discovery and characterization of unknown impurities in loratadine batches is a multifaceted process that relies on a combination of advanced analytical techniques and a systematic workflow. This guide has provided an in-depth overview of the quantitative analysis, detailed experimental protocols, and the logical and biological pathways pertinent to this critical aspect of pharmaceutical quality control. By adhering to these rigorous scientific principles, researchers and drug development professionals can ensure the continued safety and efficacy of loratadine for patients worldwide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Loratadine - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. dspace.ceu.es [dspace.ceu.es]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Loratadine and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a widely used second-generation antihistamine for the treatment of allergies.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, it is crucial to have a robust analytical method to separate, identify, and quantify any process-related impurities and degradation products. This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the comprehensive analysis of loratadine and its impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies of loratadine drug substances.

Experimental Protocols

Equipment and Materials

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Chemicals & Reagents:

-

Loratadine reference standard

-

Loratadine impurity reference standards (as available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

-

Preparation of Solutions

-

Mobile Phase A (Buffer): Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.6 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of loratadine reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

-

Spiked Sample Solution: Prepare a solution of loratadine at a concentration of 400 µg/mL and spike it with known impurities at a concentration of 0.6 µg/mL each.[1]

Chromatographic Conditions

A gradient elution method is employed for the separation of loratadine and its impurities.

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.6) B: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm[1] |

| Injection Volume | 20 µL |

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.

General Procedure

Prepare a stock solution of loratadine at a concentration of 1000 µg/mL. For each stress condition, take an aliquot of the stock solution and subject it to the conditions described below. After the specified time, neutralize the solution if necessary, and dilute it with the diluent to a final concentration of approximately 100 µg/mL before injecting it into the HPLC system.

Stress Conditions

-

Acid Hydrolysis: Treat the drug solution with 1N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Treat the drug solution with 1N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

Forced Degradation Workflow

The diagram below outlines the workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Data Presentation

System Suitability

The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (Loratadine) | ≤ 2.0 |

| Theoretical Plates (Loratadine) | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Separation of Loratadine and Its Impurities

The following table summarizes the typical retention times (RT) and relative retention times (RRT) for loratadine and its known impurities.

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Impurity A | 3.2 | 0.25 |

| Impurity B | 5.8 | 0.45 |

| Impurity C | 8.9 | 0.70 |

| Loratadine | 12.8 | 1.00 |

| Impurity D | 15.3 | 1.20 |

| Impurity E | 19.2 | 1.50 |